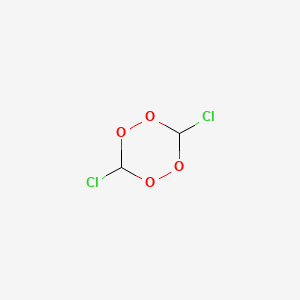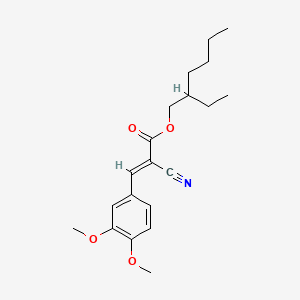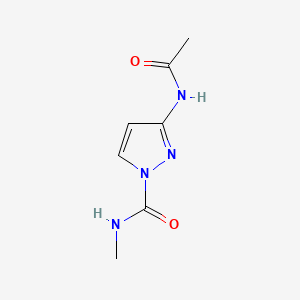
3,6-Dichloro-1,2,4,5-tetraoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-1,2,4,5-tetraoxane is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of tetraoxanes, which are characterized by a four-membered ring containing two oxygen atoms. This compound has garnered interest due to its potential use in medicinal chemistry, particularly in the development of antimalarial agents .
Preparation Methods
The synthesis of 3,6-Dichloro-1,2,4,5-tetraoxane typically involves the peroxidation of carbonyl compounds. General methods for preparing 1,2,4,5-tetraoxanes include:
Ozonolysis of Olefins: This method involves the reaction of olefins with ozone, leading to the formation of tetraoxanes.
Reaction of Ketones with Hydrogen Peroxide: Ketones react with hydrogen peroxide in the presence of catalysts such as iodine or protonic acids to form tetraoxanes.
Cyclocondensation of Ketones: This method uses bis(trimethylsilyl)peroxide as the donor of the O–O fragment to cyclocondense ketones into tetraoxanes.
Chemical Reactions Analysis
3,6-Dichloro-1,2,4,5-tetraoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Dichloro-1,2,4,5-tetraoxane has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antimalarial agent.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-1,2,4,5-tetraoxane involves the generation of reactive oxygen species (ROS) upon cleavage of the peroxide bond. These ROS can damage cellular components, leading to the death of the target organism, such as the malaria parasite . The compound targets specific enzymes and pathways involved in the survival of the parasite, making it an effective antimalarial agent .
Comparison with Similar Compounds
3,6-Dichloro-1,2,4,5-tetraoxane can be compared with other tetraoxanes and related compounds, such as:
3,3,6-Trimethyl-1,2,4,5-tetraoxane: This compound has shown significant activity against chloroquine-sensitive strains of Plasmodium falciparum.
3,3-Dimethyl-6,6-diphenyl-1,2,4,5-tetraoxane: It has demonstrated activity against chloroquine-resistant strains of the malaria parasite.
3-Methyl-3,6,6-triphenyl-1,2,4,5-tetraoxane: This compound has superior activity against chloroquine-resistant strains compared to other derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other tetraoxanes.
Properties
IUPAC Name |
3,6-dichloro-1,2,4,5-tetraoxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O4/c3-1-5-7-2(4)8-6-1/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMGQTHVKHLHAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(OOC(OO1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)



![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)
![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)




